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Abstract
Cyclohexane-1,3,5-trione exists in a dynamic equilibrium with its more stable tautomer,

phloroglucinol (benzene-1,3,5-triol). The profound stability of the enol form, conferred by its

aromaticity, renders the isolation and direct analysis of the tri-keto tautomer exceptionally

challenging under neutral conditions.[1][2][3] However, the tautomeric landscape is dramatically

influenced by pH, leading to the formation of various ionic species, some of which favor the

keto configuration. This guide provides an in-depth review of the spectroscopic techniques,

primarily Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, used to

elucidate this complex pH-dependent tautomerism. Detailed experimental protocols,

quantitative data, and workflow visualizations are presented to serve as a comprehensive

resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction: The Tautomeric Challenge
Cyclohexane-1,3,5-trione and its enol tautomer, phloroglucinol, represent a classic case of

keto-enol tautomerism. In this equilibrium, the enol form is overwhelmingly favored due to the

formation of a highly stable aromatic ring.[4][5][6] Consequently, for the neutral compound in

solution, the tri-keto tautomer is often spectroscopically undetectable.[1][3]

The system's complexity increases in aqueous solutions where phloroglucinol, a weak triprotic

acid, engages in acid-base equilibria.[3] Spectroscopic investigations across a wide pH range

have revealed that while the neutral, monoanionic, and trianionic species exist predominantly

as the aromatic enol form, the dianion surprisingly adopts the keto configuration (3,5-dihydroxy-
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2,5-cyclohexadienone dianion).[7] This guide details the spectroscopic methods that enable the

characterization of these distinct species.

Tautomeric and Ionic Equilibria Pathways
The interplay between tautomerism and ionization creates a network of equilibria. The primary

species involved are the neutral tri-keto and enol forms, and their subsequent monoanionic,

dianionic, and trianionic forms. A combination of spectroscopic techniques is essential to

identify the dominant species at a given pH and to determine the acidity constants (pKa) for

each protonation state.
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 -H⁺ (pKa₃ ≈ 14) 
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Caption: Tautomeric and ionic equilibria of cyclohexane-1,3,5-trione in aqueous solution.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is the most definitive tool for distinguishing between the keto and enol

tautomers. The key diagnostic feature for the keto form is the presence of a signal

corresponding to a methylene group (CH₂), which is absent in the aromatic enol form.

Studies conducted over a pH range of 2.6 to 15 have successfully characterized the dominant

species at each ionization state.[7] For the neutral molecule (la), its monoanion (1b), and the

trianion (1d), the ¹³C NMR spectra show signals consistent with the aromatic enol structure.[7]

However, in the pH range where the dianion is the major species, a distinct signal appears at

approximately 46 ppm, unequivocally attributed to the CH₂ carbon of the keto tautomer (2c).[7]

This demonstrates that the dianion exists predominantly in the keto form.
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Table 1: ¹³C NMR Chemical Shifts (δ in ppm) of Phloroglucinol Tautomers and Anions

Species Form C1, C3, C5
C2, C4, C6
(>CH)

Methylene
(>CH₂)

Carbonyl
(C=O)

Neutral (1a) Enol 160.9 98 - -

Monoanion

(1b)
Enol 164.4 98 - -

Dianion (2c) Keto
188 (C3,C5),

197 (C1)
101 46 Yes

Trianion (1d) Enol 170 100 - -

Data sourced from studies in aqueous solution.[7]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy complements NMR studies by monitoring the changes in electronic

transitions as the pH is varied. The formation and disappearance of different tautomeric and

ionic species correlate with shifts in the maximum absorption wavelength (λmax). This

technique is particularly useful for determining the pKa values of the various ionization steps in

conjunction with NMR data.[7] The analysis involves recording spectra at numerous pH points

and analyzing the resulting data to identify the pH values at which the concentrations of

conjugate acid-base pairs are equal.

Infrared (IR) Spectroscopy
While less commonly used for studying this specific equilibrium in solution due to the

dominance of the enol form, IR spectroscopy provides characteristic frequencies for key

functional groups.

Keto Form: A strong absorption band is expected in the region of 1700-1725 cm⁻¹

corresponding to the C=O stretching vibration of the ketone groups.

Enol Form (Phloroglucinol): Characterized by a broad O-H stretching band around 3200-

3600 cm⁻¹ and C=C stretching bands for the aromatic ring in the 1500-1600 cm⁻¹ region.
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Obtaining a pure IR spectrum of the neutral keto tautomer is difficult due to its instability.[2]

However, IR can be valuable for characterizing stable derivatives that are locked in the tri-keto

form, such as 2,2,4,4,6,6-hexamethylcyclohexane-1,3,5-trione.[8]

Experimental Protocols & Methodologies
The following protocols are based on methodologies reported for the pH-dependent analysis of

phloroglucinol tautomerism.

Sample Preparation

¹³C NMR Data Acquisition UV-Vis Data Acquisition

NMR Spectral Analysis
(Identify Tautomers via δ)

UV-Vis Spectral Analysis
(Determine pKa values)

Correlated Structural and
Acidity Characterization

Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic analysis of tautomerism.

Sample Preparation for pH-Dependent Studies
Solution Preparation: Prepare an aqueous solution of phloroglucinol at the desired

concentration (e.g., ~0.1 mol dm⁻³ for ¹³C NMR). For NMR, include a suitable proportion of

D₂O (e.g., 40%) to serve as a deuterium lock.

Internal Standard: For NMR chemical shift referencing, add a small amount of a suitable

standard, such as 3-(trimethylsilyl)propionate-d₄ sodium salt (TSP), which is defined as 0

ppm.
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Inert Atmosphere: To prevent autoxidation, especially in alkaline solutions, bubble the

solution with an inert gas like argon before and during pH adjustments.

pH Adjustment: Carefully adjust the pH of the solution to the desired value using

standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., KOH).

pH Measurement: Measure the final pH using a calibrated glass electrode pH meter.

¹³C NMR Spectroscopy
Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker AM-400 or equivalent).

Acquisition Mode: Acquire proton-noise decoupled ¹³C NMR spectra to ensure that each

unique carbon atom appears as a singlet.

Parameters: Typical parameters include a sufficient number of scans to achieve a good

signal-to-noise ratio, a relaxation delay appropriate for quaternary and protonated carbons,

and a standard spectral width for ¹³C nuclei.

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and

reference the chemical shifts to the internal standard. Analyze the positions and relative

intensities of the peaks to identify the species present at each pH.

UV-Vis Spectrophotometry
Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., Perkin-Elmer Lambda 5

or equivalent).

Sample Concentration: Prepare a dilute solution of phloroglucinol (e.g., 1.2 x 10⁻⁴ mol dm⁻³)

in a series of buffers or solutions of known pH.

Measurement: Record the absorption spectrum over the relevant wavelength range (typically

200-400 nm). Use the appropriate buffer or pH-adjusted water as a blank reference.

Analysis: Plot the absorbance at key wavelengths against pH. The resulting titration curves

can be analyzed to determine the pKa values, which correspond to the pH at the inflection

point of the curve.
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Conclusion
The tautomeric system of cyclohexane-1,3,5-trione is a prime example of how molecular

structure and stability are critically dependent on environmental conditions such as pH. While

the neutral molecule overwhelmingly exists as the aromatic phloroglucinol, spectroscopic

analysis reveals a fascinating shift in the equilibrium for its ionic species. The combined

application of ¹³C NMR and UV-Vis spectroscopy provides a powerful and quantitative

approach to unravel this complexity, demonstrating conclusively that the dianion of the system

preferentially adopts the non-aromatic keto structure. The methodologies and data presented

herein offer a robust framework for the analysis of this and other complex tautomeric systems

relevant to drug development and materials science.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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